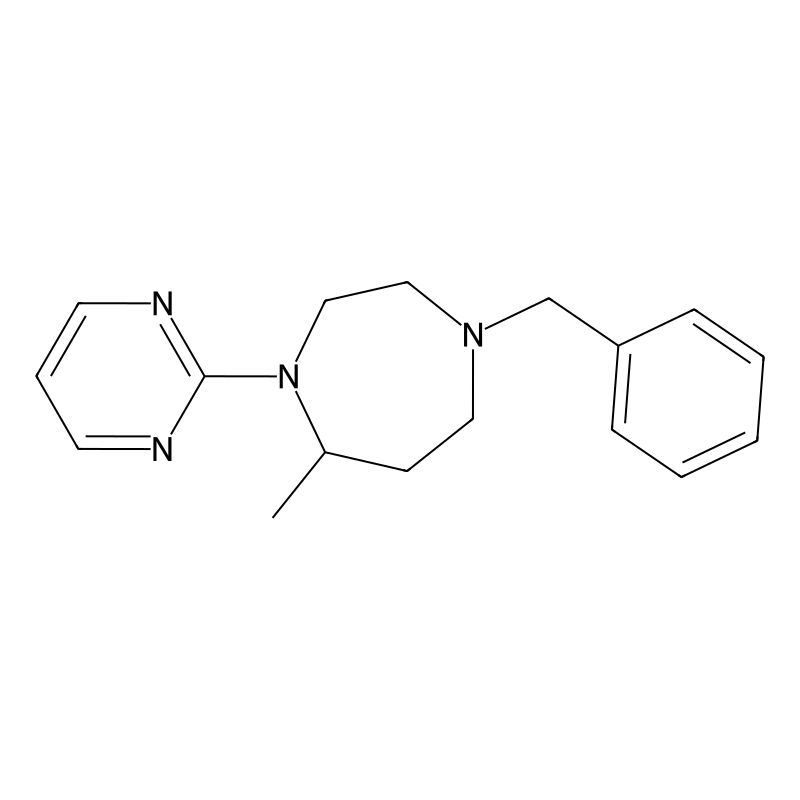

1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane

Catalog No.

S7420535

CAS No.

M.F

C17H22N4

M. Wt

282.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane

IUPAC Name

1-benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C17H22N4/c1-15-8-11-20(14-16-6-3-2-4-7-16)12-13-21(15)17-18-9-5-10-19-17/h2-7,9-10,15H,8,11-14H2,1H3

InChI Key

WOLVZLDNASDHCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1C2=NC=CC=N2)CC3=CC=CC=C3

1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane is a compound of the diazepane family and is used in various scientific experiments. This paper aims to provide a comprehensive overview of this compound, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane is a synthetic compound that belongs to the diazepane family of compounds. Diazepanes are a group of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. These compounds show a range of biological activities, including anxiolytic, sedative, hypnotic, and anticonvulsant effects.

1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane is a white solid powder that is soluble in organic solvents such as chloroform, ethanol, and methanol. It has a molecular formula of C18H22N4 and a molecular weight of 298.40 g/mol. Its melting point is reported to be in the range of 130°C to 135°C. The compound is stable under normal conditions, but it may decompose at high temperatures.

Various methods have been reported for the synthesis of 1-benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane. One method involves the reaction of 5-methyl-2-aminopyrimidine with benzyl chloride and 1,2-dibromoethane in the presence of sodium hydroxide. Another method involves the reaction of 5-methyl-2-aminopyrimidine with benzyl bromide and chloroacetyl chloride in the presence of sodium hydroxide.

The compound can be characterized by various methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The compound can be characterized by various methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane can be quantified using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE).

1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane has been reported to have various biological activities, including anxiolytic, sedative, and hypnotic effects. It has also been reported to have anticonvulsant properties. However, further studies are needed to establish its exact mode of action and clinical potential.

The toxicity and safety of 1-benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane have not been extensively studied. However, some studies have reported that the compound may have low toxicity and can be safely used in scientific experiments.

1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane has been used in various scientific experiments as a pharmacological tool to study the effects of diazepane compounds on biological systems. It has also been used in the synthesis of other compounds and as a reference standard in analytical methods.

The current state of research on 1-benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane is focused on its biological activities, synthesis and characterization, and potential clinical applications. However, further studies are needed to fully understand the compound's mode of action and potential clinical uses.

1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane has potential implications in various fields of research and industry, including pharmacology, medicinal chemistry, and drug discovery. It can be used as a starting material in the synthesis of other compounds with potential therapeutic applications.

One limitation of 1-benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane is its limited solubility in some solvents, which may limit its use in certain scientific experiments. Future directions in research on this compound include the development of new synthetic methods, the evaluation of its toxicity and safety, and the investigation of its potential clinical applications.

Some potential future directions in the research on 1-benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane include:

1. Development of new synthetic methods that can produce the compound in a more efficient and cost-effective manner.

2. Study of the compound's effects in animal models to better understand its pharmacological properties and potential clinical applications.

3. Investigation of the compound's ability to cross the blood-brain barrier, as this could have implications for its potential use as a central nervous system drug.

4. Development of new analytical methods that can detect trace amounts of the compound in biological samples.

5. Evaluation of the compound's interactions with other drugs and chemicals, as this could have implications for its safety and efficacy in clinical use.

6. Investigation of the structure-activity relationships of the compound and related analogs, as this could lead to the development of more potent and selective compounds with therapeutic applications.

7. Study of the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, to better understand its behavior in the body.

8. Investigation of the compound's potential use in combination with other drugs to enhance its efficacy or reduce its toxicity.

9. Exploration of the compound's potential use in other fields of research, such as materials science and nanotechnology.

1. Development of new synthetic methods that can produce the compound in a more efficient and cost-effective manner.

2. Study of the compound's effects in animal models to better understand its pharmacological properties and potential clinical applications.

3. Investigation of the compound's ability to cross the blood-brain barrier, as this could have implications for its potential use as a central nervous system drug.

4. Development of new analytical methods that can detect trace amounts of the compound in biological samples.

5. Evaluation of the compound's interactions with other drugs and chemicals, as this could have implications for its safety and efficacy in clinical use.

6. Investigation of the structure-activity relationships of the compound and related analogs, as this could lead to the development of more potent and selective compounds with therapeutic applications.

7. Study of the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, to better understand its behavior in the body.

8. Investigation of the compound's potential use in combination with other drugs to enhance its efficacy or reduce its toxicity.

9. Exploration of the compound's potential use in other fields of research, such as materials science and nanotechnology.

In conclusion, 1-Benzyl-5-methyl-4-pyrimidin-2-yl-1,4-diazepane is a synthetic compound with potential applications in various fields of research and industry. It has been shown to have biological activities, including anxiolytic, sedative, and hypnotic effects, and can be used as a pharmacological tool in scientific experiments. However, further studies are needed to fully understand its mode of action and potential clinical uses. Some potential future directions in the research on this compound include the development of new synthetic methods, the investigation of its interactions with other drugs and chemicals, and the study of its pharmacokinetic properties.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

282.18444672 g/mol

Monoisotopic Mass

282.18444672 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds